1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane
CAS No.: 898646-48-5
Cat. No.: VC21367567
Molecular Formula: C13H18FNO2S
Molecular Weight: 271.35g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898646-48-5 |
|---|---|
| Molecular Formula | C13H18FNO2S |
| Molecular Weight | 271.35g/mol |
| IUPAC Name | 1-(4-fluoro-3-methylphenyl)sulfonylazepane |
| Standard InChI | InChI=1S/C13H18FNO2S/c1-11-10-12(6-7-13(11)14)18(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |
| Standard InChI Key | ZABVSPYCHQKVOB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F |
| Canonical SMILES | CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCCC2)F |
Introduction
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane is a chemical compound characterized by a sulfonamide functional group attached to an azepane ring. The azepane ring is a seven-membered saturated ring containing one nitrogen atom, while the sulfonamide group is linked to a 4-fluoro-3-methylphenyl moiety. This compound falls under the category of sulfonamide derivatives, which are known for their diverse applications in medicinal chemistry, particularly in antibacterial, anti-inflammatory, and analgesic treatments.
Synthesis Methods
The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane can be achieved through various chemical reactions. Typically, these involve the reaction of azepane with a suitable sulfonyl chloride in the presence of a base. The specific conditions and reagents may vary depending on the desired yield and purity of the final product.
Biological Activities and Potential Applications
Sulfonamide derivatives, including 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane, are primarily recognized for their antibacterial properties. They inhibit bacterial folic acid synthesis, which is essential for bacterial growth. Additionally, due to their structural similarities with known therapeutic agents, these compounds may exhibit anti-inflammatory and analgesic activities.
| Biological Activity | Description |
|---|---|
| Antibacterial | Inhibition of bacterial folic acid synthesis |
| Anti-inflammatory | Potential activity due to structural similarities with known agents |
| Analgesic | Possible application based on related compounds |
Analytical Methods for Characterization
The characterization of 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane involves various instrumental analytical methods:
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Electrospray Ionization Mass Spectrometry (ESI-MS): For molecular weight determination.
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High-Resolution Mass Spectrometry (HRMS): Provides precise molecular formula.
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Gas Chromatography–Mass Spectrometry (GC-MS): Useful for purity assessment and identification.
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Infrared Spectroscopy (IR): Helps identify functional groups.
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Nuclear Magnetic Resonance Spectroscopy (NMR): Essential for detailed structural analysis.
| Analytical Method | Purpose |
|---|---|
| ESI-MS | Molecular weight |
| HRMS | Precise molecular formula |
| GC-MS | Purity and identification |
| IR | Functional group identification |
| NMR | Detailed structural analysis |
Comparison with Other Sulfonamide Derivatives
1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane differs from simpler sulfonamides due to its azepane ring and fluorinated phenyl substituent. This structural complexity may enhance its biological activity and selectivity compared to analogs like sulfanilamide or N-(4-fluorophenyl)sulfonamide.
| Compound | Structure | Unique Features |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Lacks azepane ring; antibacterial |
| N-(4-Fluorophenyl)sulfonamide | Fluorinated phenyl | No azepane ring; antibacterial |
| 1-((4-Fluoro-3-methylphenyl)sulfonyl)azepane | Azepane ring with fluorinated phenyl | Enhanced biological activity and specificity |
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